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molecular formula C12H23NO3 B3831411 N-cyclohexyl-2,4-dihydroxy-3,3-dimethylbutanamide

N-cyclohexyl-2,4-dihydroxy-3,3-dimethylbutanamide

Cat. No. B3831411
M. Wt: 229.32 g/mol
InChI Key: MEBNRFZEMFBDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713979B2

Procedure details

Place 2-hydroxy-3,3-dimethyl-cyclopentanone (1.044 g, 7.86 mmol), cyclohexylamine (1.91 ml, 16.51 mmol) and toluenesulfonic acid monohydrate (0.152 g, 0.1 mmol) in EtOH (4 mL) in a microwave reactor. Stir for 1 hour at 150° C. Quench with 1N HCl and extract with ethyl acetate. Wash the extract with NaHCO3, brine. Dry over magnesium sulfate, filter, and concentrate to afford N-cyclohexyl-2,4-dihydroxy-3,3-dimethyl-butyramide.
Name
2-hydroxy-3,3-dimethyl-cyclopentanone
Quantity
1.044 g
Type
reactant
Reaction Step One
Quantity
1.91 mL
Type
reactant
Reaction Step Two
Quantity
0.152 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:6]([CH3:8])([CH3:7])[CH2:5]C[C:3]1=[O:9].[CH:10]1([NH2:16])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.O.C1(C)C(S(O)(=O)=[O:25])=CC=CC=1>CCO>[CH:10]1([NH:16][C:3](=[O:9])[CH:2]([OH:1])[C:6]([CH3:7])([CH3:8])[CH2:5][OH:25])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1 |f:2.3|

Inputs

Step One
Name
2-hydroxy-3,3-dimethyl-cyclopentanone
Quantity
1.044 g
Type
reactant
Smiles
OC1C(CCC1(C)C)=O
Step Two
Name
Quantity
1.91 mL
Type
reactant
Smiles
C1(CCCCC1)N
Step Three
Name
Quantity
0.152 g
Type
reactant
Smiles
O.C=1(C(=CC=CC1)S(=O)(=O)O)C
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
Stir for 1 hour at 150° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate
WASH
Type
WASH
Details
Wash the
EXTRACTION
Type
EXTRACTION
Details
extract with NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCCC1)NC(C(C(CO)(C)C)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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